Competitive Purity Thresholds: 98% vs. 95% for the Cbz-Protected Analog
The target compound is commercially available at 98% purity (HPLC) from validated suppliers, whereas the closest protecting-group analog—benzyl (4aR,7S,7aR)-7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (Cbz analog)—is typically offered at 95% purity . This 3-percentage-point purity differential translates to a 60% lower estimated impurity burden (2% vs. 5% total impurities), which is meaningful when the compound is used as a late-stage intermediate where impurity carryover can compromise crystallinity, yield, or regulatory compliance .
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 1564514, CAS 1404364-25-5) |
| Comparator Or Baseline | Benzyl (4aR,7S,7aR)-7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: 95% purity (Achemblock, CAS 2920198-14-5) |
| Quantified Difference | 3 percentage points higher purity; estimated 60% lower impurity burden (2% vs. 5% total impurities) |
| Conditions | Supplier Certificate of Analysis; purity determined by HPLC; storage at ambient temperature |
Why This Matters
The quantifiable purity advantage reduces downstream purification burden and impurity-related failure risk in multi-step synthesis sequences, directly impacting cost-per-successful-campaign.
